molecular formula C10H11NO2 B1143016 (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 168903-03-5

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1143016
CAS No.: 168903-03-5
M. Wt: 177.20 g/mol
InChI Key: BZZOSWZYMHVVBT-BDAKNGLRSA-N
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Description

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique bicyclic structure

Scientific Research Applications

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the enantioselective hydrogenation of indene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the hydrogenation of indene-1-carboxylic acid in the presence of a chiral rhodium catalyst can yield the desired (1S,3R) enantiomer .

Industrial Production Methods

Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and bicyclic structure, which confer distinct chemical and biological properties. Its ability to serve as a versatile building block in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-Amino-1-indanecarboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Indan-1-carboxylic acid", "Ethyl chloroformate", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Indan-1-carboxylic acid is reacted with ethyl chloroformate in the presence of a base (e.g. sodium hydroxide) to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with aqueous sodium hydroxide to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.", "Step 4: The acid chloride is then reacted with ammonia in an organic solvent (e.g. dichloromethane) to form the corresponding amide.", "Step 5: The amide is then hydrolyzed with aqueous sodium hydroxide to yield the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 7: The hydrochloride salt is then treated with sodium bicarbonate to form the free base.", "Step 8: The free base is then treated with hydrochloric acid to form the final product, (Z)-3-Amino-1-indanecarboxylic acid." ] }

CAS No.

168903-03-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

BZZOSWZYMHVVBT-BDAKNGLRSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O

SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O

Origin of Product

United States

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